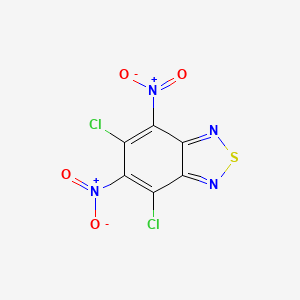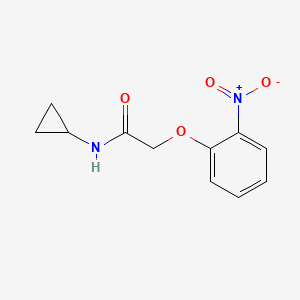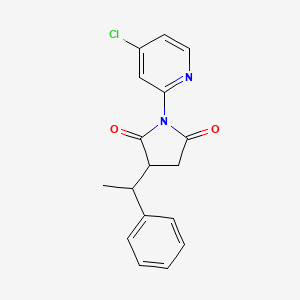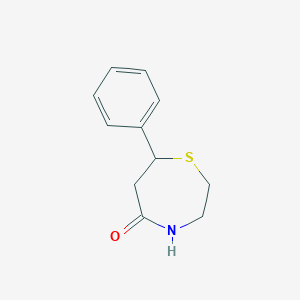
rac Demethyl Citalopram-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac Demethyl Citalopram-d3: is a deuterium-labeled analog of Citalopram. It is a selective inhibitor of the 5-hydroxytryptamine transporter (serotonin) and is therefore a potent and selective serotonin reuptake inhibitor . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac Demethyl Citalopram-d3 involves the incorporation of deuterium into the Citalopram molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it generally involves the substitution of hydrogen atoms with deuterium in the presence of deuterated reagents .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. The compound is typically produced in specialized laboratories equipped to handle deuterium-labeled compounds. The production process involves stringent quality control measures to ensure the purity and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions: rac Demethyl Citalopram-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly involving the deuterium atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Deuterated reagents are used to ensure the incorporation of deuterium atoms.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
rac Demethyl Citalopram-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterium-labeled compounds.
Biology: Employed in studies involving serotonin transporters and their role in various biological processes.
Medicine: Utilized in pharmacological research to understand the effects of selective serotonin reuptake inhibitors.
Industry: Applied in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of rac Demethyl Citalopram-d3 involves the inhibition of the 5-hydroxytryptamine transporter (serotonin transporter). This inhibition increases the levels of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission. The compound may also act as a weak allosteric modulator of serotonin .
Comparación Con Compuestos Similares
Citalopram: The parent compound, which is also a selective serotonin reuptake inhibitor.
Escitalopram: An enantiomer of Citalopram with similar pharmacological properties.
Fluoxetine: Another selective serotonin reuptake inhibitor used in the treatment of depression and anxiety disorders.
Uniqueness: rac Demethyl Citalopram-d3 is unique due to the incorporation of deuterium atoms, which can provide insights into the metabolic pathways and pharmacokinetics of Citalopram. The deuterium labeling allows for more precise tracking and analysis in research studies .
Propiedades
Número CAS |
1189490-71-8 |
|---|---|
Fórmula molecular |
C19H19FN2O |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-1-[3-(trideuteriomethylamino)propyl]-3H-2-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C19H19FN2O/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19/h3-8,11,22H,2,9-10,13H2,1H3/i1D3 |
Clave InChI |
PTJADDMMFYXMMG-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F |
SMILES canónico |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14141165.png)


![Diethyl [benzoyl(2-methylphenyl)amino]propanedioate](/img/structure/B14141202.png)
![4-[(2,3-dimethoxybenzylidene)amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B14141210.png)
![N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14141216.png)


![Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester](/img/structure/B14141237.png)

![2-(2-Methylpropyl)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14141251.png)

